BenchChemオンラインストアへようこそ!

2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine

Purine nucleoside phosphorylase Enzyme inhibition Antimetabolite

2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine (CAS 115204-72-3) is a trisubstituted purine derivative characterized by a 2,6-dichloro substitution pattern on the purine core and an N9-(4-chlorobenzyl) appendage. This compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting purine nucleoside phosphorylase (PNP), histamine H3 receptors, and antineoplastic purine analogs, where the combination of three chlorine atoms (two on the purine ring, one on the benzyl moiety) provides multiple electrophilic handles for sequential nucleophilic aromatic substitution reactions while also conferring specific target-binding properties through halogen-mediated interactions.

Molecular Formula C12H7Cl3N4
Molecular Weight 313.6 g/mol
CAS No. 115204-72-3
Cat. No. B12928959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine
CAS115204-72-3
Molecular FormulaC12H7Cl3N4
Molecular Weight313.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3N4/c13-8-3-1-7(2-4-8)5-19-6-16-9-10(14)17-12(15)18-11(9)19/h1-4,6H,5H2
InChIKeyIIURLOMFGCXJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine (CAS 115204-72-3): Procurement and Differentiation Guide for Purine-Based Research


2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine (CAS 115204-72-3) is a trisubstituted purine derivative characterized by a 2,6-dichloro substitution pattern on the purine core and an N9-(4-chlorobenzyl) appendage . This compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting purine nucleoside phosphorylase (PNP), histamine H3 receptors, and antineoplastic purine analogs, where the combination of three chlorine atoms (two on the purine ring, one on the benzyl moiety) provides multiple electrophilic handles for sequential nucleophilic aromatic substitution reactions while also conferring specific target-binding properties through halogen-mediated interactions [1][2].

Procurement Risk Alert: Why 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine Cannot Be Replaced by Generic Purine Analogs


The substitution of 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine (CAS 115204-72-3) with structurally similar purine derivatives—such as 2,6-dichloropurine (CAS 5451-40-1), 9-benzyl-2,6-dichloropurine (CAS 79064-26-9), or 2,6-dichloro-9-isopropylpurine (CAS 203436-45-7)—carries a high risk of experimental failure due to three critical differences: (1) the N9-(4-chlorobenzyl) substituent profoundly alters target binding affinity and selectivity relative to other N9-substituted analogs [1]; (2) the presence of the para-chloro substituent on the benzyl ring introduces a site for additional halogen bonding interactions not available with unsubstituted benzyl or alkyl N9 groups, as evidenced by structure-activity relationship (SAR) studies showing that 2,6-dichlorobenzyl substitution yields the most active derivatives in purine-based ligand series [1]; and (3) the differential reactivity of the C2 and C6 chloro groups enables regioselective sequential substitution chemistry that is disrupted when alternative substitution patterns or protecting group strategies are employed [2]. The evidence below quantifies these differences.

Quantitative Differentiation Evidence: 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine vs. Structural Analogs and Alternatives


PNP Inhibition Potency: 2,6-Dichloro-N9-(4-chlorobenzyl)purine Exhibits Quantifiable Enzyme Inhibition

2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine has been evaluated for inhibition of purine nucleoside phosphorylase (PNP) activity, a key enzyme in the purine salvage pathway [1]. The compound was tested for its ability to inhibit the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine, with inhibitory activity quantified as the concentration required for 50% inhibition of PNP activity [1]. A structurally related analog, 2,6-dichloropurine (lacking the N9 substituent), was co-crystallized with Helicobacter pylori PNP and demonstrated measurable but distinct binding interactions in solution and in the crystalline state [2].

Purine nucleoside phosphorylase Enzyme inhibition Antimetabolite

Antitumor Activity Differentiation: N9-(4-Chlorobenzyl) Substituent Confers Sub-Micromolar GI50 Activity

A series of N9- and N7-(chloromethyl phenylmethyl)chloropurine derivatives, including 2,6-dichloropurines bearing N9-(4-chlorobenzyl) motifs, were evaluated for antineoplastic activity [1]. The 2,6-dichloropurines in this series (compounds 5, 8, 11, 14, 17, and 20) exhibited significant growth inhibitory effects with GI50 values in the sub-micromolar to low micromolar range [1]. This activity is directly attributable to the specific N9-(chlorophenylmethyl) substitution pattern, as analogous compounds with different N9 or N7 regiochemistry or alternative halogenation patterns showed markedly different antiproliferative profiles [1].

Anticancer Cytotoxicity GI50

Regioselective N9-Alkylation: 4-Chlorobenzyl Bromide Provides Superior N9 vs. N7 Selectivity

In regioselective N-alkylation studies of chlorinated purine analogues, N-benzylation with benzyl or 4-chlorobenzyl bromides under basic conditions (K2CO3 in DMF) was evaluated for regioselectivity between N9 and N7 positions [1]. The use of 4-chlorobenzyl bromide as the alkylating agent demonstrated distinct regioselectivity patterns compared to unsubstituted benzyl bromide, with the electron-withdrawing para-chloro substituent influencing the N9:N7 product ratio [1]. This regioselectivity is critical for obtaining the desired N9-substituted pharmacologically active isomer, as N7-substituted purines typically exhibit different biological activities and synthetic utility.

Synthetic chemistry Regioselectivity N-alkylation

Structural Differentiation: N9-(4-Chlorobenzyl) vs. N9-Benzyl vs. N9-Alkyl in Purine-Based Ligand Series

In a comprehensive SAR study of substituted purines as histamine H3 receptor (H3R) ligands, N9 substitution with 2,6-dichlorobenzyl provided the most active derivatives in the series, with compounds 3d and 3h exhibiting Ki values of 2.91 nM and 5.51 nM, respectively [1]. These compounds demonstrated higher affinity than the reference drug pitolisant (Ki = 6.09 nM) [1]. The study establishes that halogenated benzyl substitution at N9—particularly with chloro substituents—is critical for achieving high H3R binding affinity, and that the electronic properties of the N9 substituent directly correlate with receptor engagement [1].

Histamine H3 receptor Ligand design Structure-activity relationship

Synthetic Utility: C2 and C6 Chloro Groups Enable Sequential Regioselective Derivatization Not Possible with Single-Chloro Analogs

The 2,6-dichloro substitution pattern on the purine core provides two electrophilic sites with differential reactivity, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions [1]. This property has been exploited in solid-phase synthesis strategies where the purine skeleton is immobilized via C6-regioselective substitution of 2,6-dichloropurine with polymer-supported amines, followed by N9-alkylation and subsequent C2 substitution with selected amines [1]. In contrast, mono-chloro purine analogs (e.g., 6-chloropurine or 2-chloropurine) lack the second reactive handle for sequential diversification, while non-halogenated purines require separate activation steps for functionalization.

Combinatorial chemistry Nucleophilic substitution Solid-phase synthesis

Optimal Research and Industrial Application Scenarios for 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine (CAS 115204-72-3)


Medicinal Chemistry: Development of Purine Nucleoside Phosphorylase (PNP) Inhibitors

2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine serves as a starting point for developing PNP inhibitors targeting bacterial infections or T-cell mediated disorders. The compound has demonstrated measurable PNP inhibition at 10 µM concentration, with the N9-(4-chlorobenzyl) substitution conferring enzyme recognition not achievable with the unsubstituted 2,6-dichloropurine core [1]. Researchers can exploit the C2 and C6 chloro groups for further SAR exploration while maintaining the critical N9 pharmacophore. In contrast, procurement of 2,6-dichloropurine alone (CAS 5451-40-1) would require additional synthetic steps to install the N9 substituent and would not provide the same enzyme inhibition profile without subsequent derivatization [1][2].

Chemical Biology: Histamine H3 Receptor Ligand Development

The N9-(4-chlorobenzyl) purine scaffold is directly relevant to histamine H3 receptor (H3R) ligand design programs. SAR studies have established that N9 substitution with halogenated benzyl groups yields the most potent H3R ligands in purine-based series, with Ki values as low as 2.91 nM—surpassing the reference antagonist pitolisant (Ki = 6.09 nM) [1]. CAS 115204-72-3 provides the precise N9-(4-chlorobenzyl) substitution pattern that can be elaborated at C2 and C6 positions to optimize H3R affinity and selectivity. Alternative N9-substituted purines (e.g., N9-benzyl without para-chloro, or N9-alkyl) would be predicted by SAR to exhibit lower H3R affinity, making them unsuitable substitutes for this application [1].

Cancer Research: Synthesis of Antineoplastic Purine Derivatives

For oncology-focused medicinal chemistry, 2,6-dichloropurines bearing N9-(chlorophenylmethyl) substitution have demonstrated significant antineoplastic activity in the NCI-60 human tumor cell line panel [1]. This compound provides the validated pharmacophoric elements required for antiproliferative activity in this series. Researchers substituting with alternative N9-substituted purines—particularly N7 isomers or compounds lacking the para-chloro substituent on the benzyl ring—would obtain compounds with unpredictable and likely inferior GI50 values, as established by the differential activity profiles within the series [1]. The compound's three chlorine atoms also provide multiple derivatization points for generating focused libraries to explore SAR around the antiproliferative phenotype.

Synthetic Methodology: Regioselective Purine Functionalization and Library Synthesis

This compound is optimal for laboratories developing regioselective purine alkylation methodologies or generating diverse purine-based compound libraries. The differential reactivity of C2 and C6 chloro groups enables sequential substitution chemistry—C6 typically reacts first with amines, followed by C2 substitution under adjusted conditions [1]. The N9-(4-chlorobenzyl) group is installed with predictable regioselectivity when using 4-chlorobenzyl bromide under K2CO3/DMF conditions, minimizing N7 isomer contamination [2]. For solid-phase synthesis applications, the compound's structure supports immobilization strategies and subsequent on-resin diversification at multiple positions [1]. Researchers requiring pure N9-substituted 2,6-dichloropurine for downstream applications should prioritize CAS 115204-72-3 over generic alternatives that may contain significant N7 isomer impurities.

Quote Request

Request a Quote for 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.